molecular formula C8H10N2O3S B1633410 N-(3-aminophenyl)sulfonylacetamide

N-(3-aminophenyl)sulfonylacetamide

Cat. No.: B1633410
M. Wt: 214.24 g/mol
InChI Key: BFLLUSJLDZVACV-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)sulfonylacetamide is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

N-(3-aminophenyl)sulfonylacetamide

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11)

InChI Key

BFLLUSJLDZVACV-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Nitro-N-(acetyl)benzenesulfonamide (452 mg) was dissolved in 40 ml of ethanol, treated with 10% palladium/carbon catalyst, and hydrogenated on a Parr apparatus at 30 psi for 15 minutes. The reaction mixture was filtered through Celite and concentrated to give 564 mg of a waxy solid. The title compound was obtained analytically pure after column chromatography on silica gel (chloroform-methanol, 9:1 v/v).
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452 mg
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40 mL
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Synthesis routes and methods III

Procedure details

In the same way as that described in Example 11, Step 2, using 1-(methylcarbonylaminosulphonyl)-3-nitrobenzene (2.9 g, 12 mmol), 10% palladium on carbon (0.4 g, 14% (w/w)) in water (3 ml) and ethanol (150 ml), the title compound (1.8 g, 70%) was afforded as a colourless soiid. mp 148°-150° C. 1H NMR (360 MHz, D6 -DMSO) δ 1.92 (3H, s), 5.64 (2H, brs), 6.80 (1H, dd, J=8.0 and 1.7 Hz), 6.98 (1H, d, J=7.6 Hz), 7.10 (1H, dd, J=2.0 and 2.0 Hz), 7.21 (1H, dd, J=7.9 and 7.9 Hz), 11.87 (1H, brs).
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2.9 g
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0.4 g
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3 mL
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150 mL
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Yield
70%

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